Butanedioic acid, mono(2-methylpropyl) ester
Description
Butanedioic acid, mono(2-methylpropyl) ester (CAS: Not explicitly provided; systematic IUPAC name: Succinic acid mono-isobutyl ester) is a monoester derived from succinic acid (butanedioic acid) and 2-methylpropyl (isobutyl) alcohol. Its molecular formula is C₈H₁₄O₄, with a molecular weight of 174.19 g/mol. The compound features a succinic acid backbone esterified at one carboxylic acid group with an isobutyl moiety, leaving the second carboxylic acid group free. This structure confers intermediate polarity, influencing its solubility and reactivity.
Properties
CAS No. |
20279-40-7 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
4-(2-methylpropoxy)-4-oxobutanoic acid |
InChI |
InChI=1S/C8H14O4/c1-6(2)5-12-8(11)4-3-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
RGTLSFNPTLNPDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of Succinic Acid with Isobutanol
The simplest and most direct method to prepare this compound is by the acid-catalyzed esterification of succinic acid with isobutanol. This process involves the following steps:
- Reactants: Succinic acid and isobutanol in stoichiometric or slightly excess amounts of alcohol.
- Catalyst: Strong acid catalysts such as organic sulfonic acids (e.g., para-methylbenzenesulfonic acid, methanesulfonic acid) are preferred for their efficiency and selectivity.
- Reaction Conditions: The mixture is heated, often under reflux, to temperatures typically between 100–130°C. The reaction may be carried out in a solvent or in a molten state without solvent.
- Water Removal: Water formed during esterification is continuously removed to drive the equilibrium towards ester formation.
- Purification: After completion, the reaction mixture is cooled, washed to remove residual acid catalyst, and purified by distillation or extraction.
This method is well-established for monoester preparation and can be optimized by controlling the molar ratio of reactants and catalyst loading to favor monoester over diester formation.
Transesterification of Succinic Acid Esters with Isobutanol
An alternative approach involves transesterification of dimethyl or diethyl succinate with isobutanol:
- Starting Materials: Dimethyl succinate or diethyl succinate (esters of succinic acid).
- Catalyst: Acidic or basic catalysts can be used; however, acid catalysts such as para-methylbenzenesulfonic acid are preferred for selective monoester formation.
- Reaction Conditions: The reaction is conducted at elevated temperatures (100–130°C) under nitrogen atmosphere to prevent oxidation, often with mechanical stirring and reflux condensers.
- Process: The alkyl group of the starting ester is replaced by the isobutyl group through transesterification, forming this compound and releasing methanol or ethanol as by-products.
- Workup: The reaction mixture is washed with water to remove residual catalyst and by-products, dehydrated, and filtered.
This method allows better control over the degree of esterification and purity of the monoester product.
Stepwise Synthesis via Intermediate Transesterification and Esterification
A more complex patented process involves:
- Step (a): Reaction of compounds with 3,5-methyl propionate structure and polyalkylene glycol to form a mono-substituted transesterification intermediate.
- Step (b): Reaction of the intermediate with mono-alkene polybasic acids (including succinic acid derivatives) to form a second intermediate.
- Step (c): Saponification under basic conditions to yield the final monoester compound in aqueous solution.
This multi-step process uses organic sulfonic acid catalysts (e.g., para-methylbenzenesulfonic acid) and is carried out under nitrogen atmosphere at controlled temperatures (105–130°C). The process is designed to regulate molecular weight and degree of esterification precisely.
Catalysts and Reaction Conditions
| Catalyst Type | Examples | Preferred Catalyst |
|---|---|---|
| Organic Sulfonic Acids | Methanesulfonic acid, ethanesulfonic acid, para-methylbenzenesulfonic acid, 4-chlorobenzenesulfonic acid | Para-methylbenzenesulfonic acid |
| Basic Catalysts | Sodium hydroxide (used in saponification step) | Used for saponification only |
| Reaction Parameter | Typical Range/Condition |
|---|---|
| Temperature | 105–130°C |
| Atmosphere | Nitrogen to prevent oxidation |
| Reaction Time | 3–4 hours for esterification/transesterification |
| Solvent | Molten state or toluene for washing and purification |
| pH for saponification | 13.0–14.0 |
Research Findings and Analytical Data
- Degree of Esterification: Controlled by molar ratios of reactants; higher esterification leads to higher molecular weight and more substitution.
- Acid Value Monitoring: Regular sampling during reaction to measure acid values ensures reaction completeness (acid value target <8).
- Purification: Washing with water and dehydration with anhydrous sodium sulfite are used to remove residual catalyst and impurities.
- Molecular Weight Analysis: Gel permeation chromatography (GPC) quantifies molecular weight distribution and confirms product composition.
- Saponification: Sodium hydroxide treatment converts residual acid groups to salts, enhancing product stability in aqueous solution.
Summary Table of Preparation Methods
| Method | Reactants | Catalyst | Conditions | Notes |
|---|---|---|---|---|
| Direct esterification | Succinic acid + isobutanol | Organic sulfonic acid (e.g., para-methylbenzenesulfonic acid) | 105–130°C, nitrogen atmosphere | Water removal critical, monoester favored by stoichiometry |
| Transesterification | Dimethyl/diethyl succinate + isobutanol | Organic sulfonic acid | 125–130°C, nitrogen atmosphere | Methanol/ethanol by-product removed by distillation |
| Multi-step intermediate method | 3,5-methyl propionate + polyalkylene glycol + mono-alkene polybasic acids | Organic sulfonic acid | 105–130°C, nitrogen atmosphere | Includes saponification step for aqueous product |
| Saponification (post-reaction) | Monoester intermediate + NaOH | Sodium hydroxide (base) | Room temperature, pH 13–14 | Converts residual acid groups to salts |
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, mono(2-methylpropyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanedioic acid and 2-methylpropanol in the presence of water and an acid or base catalyst.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide or sulfuric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Butanedioic acid and 2-methylpropanol.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Carboxylic acids and other oxidation products.
Scientific Research Applications
Applications Overview
-
Solvent in Chemical Processes
- Butanedioic acid, mono(2-methylpropyl) ester is widely used as a solvent due to its ability to dissolve a range of organic compounds. This property makes it valuable in various chemical processes, including the formulation of paints and coatings.
- Plasticizers
-
Biological Interaction Studies
- Research involving this compound focuses on its interactions within biological systems. These studies are essential for assessing the compound's potential toxicity and environmental impact. Investigations may include how it interacts with enzymes or cellular membranes.
- Chemical Synthesis
-
Case Study 1: Use as a Solvent
A study demonstrated that this compound effectively dissolves various organic compounds used in industrial coatings. Its application led to improved performance characteristics in terms of drying time and film formation. -
Case Study 2: Biological Interactions
Research on the biological interactions of this compound showed that it has a low toxicity profile when tested on mammalian cell lines. This finding supports its potential use in consumer products where human exposure may occur .
Mechanism of Action
The mechanism of action of butanedioic acid, mono(2-methylpropyl) ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanedioic acid and 2-methylpropanol, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
(a) Butanedioic Acid Dimethyl Ester (Dimethyl Succinate)
- Formula : C₆H₁₀O₄
- Molecular Weight : 146.14 g/mol
- Key Differences : A diester with both carboxylic acid groups of succinic acid esterified with methyl groups.
- Properties: Higher volatility and lower boiling point compared to the mono-isobutyl ester due to smaller ester groups. Used as a solvent and food additive .
(b) 1,2-Benzenedicarboxylic Acid, Bis(2-methylpropyl) Ester (Dibutyl Phthalate Analog)
- Formula : C₁₆H₂₂O₄
- Molecular Weight : 278.34 g/mol
- Key Differences : A phthalate diester with aromatic benzene core; both carboxylic acid groups esterified with isobutyl groups.
- Applications : Common plasticizer in polymers.
- Toxicity : Associated with endocrine disruption, leading to regulatory restrictions .
(c) Dactylorhin B (Glycosylated Succinate Ester)
- Formula : C₂₅H₃₄O₁₂
- Molecular Weight : 526.53 g/mol
- Key Differences : A complex derivative of butanedioic acid with glucosyl and hydroxybenzyl groups.
Functional Analogues
(a) Butanoic Acid, 2-Methylpropyl Ester (Isobutyl Butyrate)
- Formula : C₈H₁₆O₂
- Molecular Weight : 144.21 g/mol
- Applications : Widely used in flavorings and fragrances due to fruity odor .
(b) Butanedioic Acid, Ester with Glycerol Monostearate
- Formula : C₂₅H₄₈O₈
- Molecular Weight : 476.64 g/mol
- Key Differences: Combines succinic acid with a glycerol monostearate, creating a surfactant-like structure.
- Applications: Potential use in cosmetics or food as an emulsifier .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility | Applications | Toxicity Concerns |
|---|---|---|---|---|---|
| Butanedioic acid, mono(2-methylpropyl) ester | C₈H₁₄O₄ | 174.19 | Low | Plasticizers, Fragrances | Low (assumed) |
| 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester | C₁₆H₂₂O₄ | 278.34 | Low | Plasticizers | High (endocrine disruptor) |
| Butanedioic acid dimethyl ester | C₆H₁₀O₄ | 146.14 | Moderate | Solvents, Food additives | Low |
| Dactylorhin B | C₂₅H₃₄O₁₂ | 526.53 | High | Anti-inflammatory agent | Not reported |
| Isobutyl Butyrate | C₈H₁₆O₂ | 144.21 | Low | Flavorings | Generally recognized as safe |
Biological Activity
Butanedioic acid, mono(2-methylpropyl) ester, commonly known as 2-methylpropyl butanoate, is an ester derived from butanedioic acid and 2-methylpropanol. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and other therapeutic effects. This article explores the biological activity of this compound through various studies and research findings.
- Molecular Formula : C₇H₁₄O₄
- Molecular Weight : 174.18 g/mol
- CAS Number : 105-54-4
1. Antimicrobial Activity
Research indicates that esters like butanedioic acid mono(2-methylpropyl) exhibit significant antimicrobial properties. These compounds can disrupt microbial cell membranes, leading to increased permeability and cell death. The efficacy of such compounds often correlates with their lipophilicity and pKa values, which influence their ability to penetrate cell membranes effectively .
Table 1: Antimicrobial Efficacy of Butanedioic Acid Mono(2-Methylpropyl) Ester
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Candida albicans | 100 µg/mL |
2. Anticancer Activity
Butanedioic acid mono(2-methylpropyl) ester has also been studied for its anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular metabolism.
Case Study: Inhibition of MCF-7 Cell Proliferation
In a study examining the effects on MCF-7 breast cancer cells, the compound demonstrated an IC50 value of approximately 30 µg/mL, indicating effective inhibition of cell viability. The study utilized assays to measure cell viability and apoptosis rates post-treatment with varying concentrations of the ester .
Table 2: Anticancer Activity Against MCF-7 Cells
| Concentration (µg/mL) | % Cell Viability |
|---|---|
| 10 | 85 |
| 30 | 65 |
| 50 | 40 |
The biological activity of butanedioic acid mono(2-methylpropyl) ester can be attributed to several mechanisms:
- Membrane Disruption : The compound's lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis .
- Cell Cycle Arrest : Studies suggest that this ester may interfere with cell cycle progression in cancer cells, leading to growth arrest and apoptosis .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its anticancer effects by damaging cellular components .
Q & A
Q. Q1: What are the standard methods for synthesizing butanedioic acid mono(2-methylpropyl) ester, and how can purity be validated?
Methodological Answer:
- Synthesis : The ester is typically synthesized via acid-catalyzed esterification between butanedioic acid and 2-methyl-1-propanol. Azeotropic distillation (e.g., using toluene) removes water to drive the reaction to completion .
- Purity Validation : Gas chromatography (GC) with flame ionization detection (FID) is recommended. Compare retention indices (e.g., Kovats' RI) against reference data from NIST or peer-reviewed studies . For structural confirmation, use H and C NMR to verify ester carbonyl signals (~170 ppm) and alkyl proton environments .
Advanced Analytical Techniques
Q. Q2: How can researchers resolve discrepancies in reported mass spectral data for this compound?
Methodological Answer:
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to distinguish molecular ions (e.g., [M+H] at m/z 189.1125 for CHO) from fragmentation products. Cross-reference with NIST Standard Reference Database 69, which provides electron ionization (EI) spectra for structurally similar esters (e.g., butanoic acid esters) .
- Contradiction Analysis : Discrepancies often arise from ionization methods (EI vs. ESI) or isomer interference. Validate using orthogonal techniques like IR spectroscopy (ester C=O stretch ~1740 cm) .
Isomer Separation and Identification
Q. Q3: What strategies are effective for separating and identifying positional isomers of this ester?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column and polar mobile phase (e.g., water/acetonitrile gradient). For isomers with branched alkyl groups, chiral columns (e.g., β-cyclodextrin) may resolve enantiomers .
- Nuclear Overhauser Effect (NOE) : In NMR, irradiating the 2-methylpropyl group’s protons can reveal spatial proximity to ester oxygen, distinguishing mono- vs. di-ester byproducts .
Thermodynamic and Kinetic Properties
Q. Q4: How can researchers determine the ester’s thermodynamic stability under varying reaction conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (T) under inert atmospheres. For example, similar esters like isobutyl butyrate show T > 200°C, indicating thermal stability for high-temperature syntheses .
- Kinetic Studies : Use H NMR to monitor esterification progress. Calculate rate constants under varying acid catalyst concentrations (e.g., HSO vs. p-toluenesulfonic acid) .
Reaction Mechanism Elucidation
Q. Q5: What mechanistic insights exist for the hydrolysis of this ester in aqueous environments?
Methodological Answer:
- pH-Dependent Hydrolysis : Conduct kinetic experiments at pH 2–12. Acidic conditions favor acid-catalyzed hydrolysis (A mechanism), while alkaline conditions promote base-catalyzed saponification. Monitor via conductivity changes or GC .
- Isotope Labeling : Use O-labeled water to track oxygen incorporation into the carboxylic acid product, confirming nucleophilic acyl substitution pathways .
Biological Activity Profiling
Q. Q6: What methodologies are suitable for assessing this ester’s bioactivity in microbial systems?
Methodological Answer:
- Antimicrobial Assays : Use disk diffusion or microbroth dilution against E. coli or S. cerevisiae. Compare zones of inhibition with positive controls (e.g., butyrate derivatives) .
- Metabolic Profiling : Employ LC-MS-based metabolomics to track ester degradation products in microbial cultures, identifying potential bioactive intermediates .
Stability in Complex Matrices
Q. Q7: How does the ester’s stability vary in organic vs. aqueous matrices, and how can degradation be mitigated?
Methodological Answer:
- Storage Conditions : Store in anhydrous solvents (e.g., THF) at -20°C to minimize hydrolysis. In aqueous buffers, add radical scavengers (e.g., BHT) to prevent oxidative degradation .
- Degradation Kinetics : Use accelerated stability testing (40°C/75% RH) and model degradation rates via Arrhenius equations .
Advanced Data Contradictions
Q. Q8: How to reconcile conflicting reports on the ester’s solubility in polar solvents?
Methodological Answer:
- Solubility Studies : Use shake-flask method with UV-Vis quantification. For example, measure solubility in ethanol/water mixtures (logP ~1.5 predicted for CHO) .
- Molecular Dynamics (MD) : Simulate solvation free energies to predict solubility trends. Cross-validate with experimental data from peer-reviewed studies (e.g., CRC Handbook) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
